molecular formula C7H11NO B2475729 5-Azaspiro[3.4]octan-6-one CAS No. 84565-28-6

5-Azaspiro[3.4]octan-6-one

Cat. No.: B2475729
CAS No.: 84565-28-6
M. Wt: 125.171
InChI Key: JZPWLDDJQQHIEV-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octan-6-one: is a heterocyclic compound with a unique spiro structure, characterized by a nitrogen atom incorporated into the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 5-Azaspiro[3.4]octan-6-one. One common method involves the annulation of the cyclopentane ring and the four-membered ring. This approach utilizes readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for large-scale production. The use of cost-effective reagents and efficient reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Azaspiro[3.4]octan-6-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: 5-Azaspiro[3.4]octan-6-one is used as a building block in organic synthesis, enabling the construction of complex molecular architectures. Its unique spiro structure makes it valuable for the synthesis of novel compounds with potential biological activity.

Biology: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors and receptor modulators. These compounds can serve as tools for studying biochemical pathways and cellular processes.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They may exhibit activity against various diseases, including cancer, neurological disorders, and infectious diseases.

Industry: In the industrial sector, this compound is utilized in the development of new materials and chemical products. Its unique structure can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been identified as inhibitors of monoacylglycerol lipase, an enzyme involved in the endocannabinoid system . By inhibiting this enzyme, the compound can modulate the levels of endocannabinoids, affecting various physiological processes.

Comparison with Similar Compounds

Uniqueness: 5-Azaspiro[3.4]octan-6-one is unique due to its specific spiro structure and the presence of a nitrogen atom in the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-azaspiro[3.4]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-2-5-7(8-6)3-1-4-7/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPWLDDJQQHIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84565-28-6
Record name 5-azaspiro[3.4]octan-6-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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